N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine
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Overview
Description
N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine and a suitable pyrrole derivative, the cyclization can be facilitated by using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
N-Methylation:
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and receptor modulators.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Uniqueness
N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-10-6-7-2-3-8-9(12-7)4-5-11-8/h2-5,10-11H,6H2,1H3 |
InChI Key |
IWUXKITYWDWVPI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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